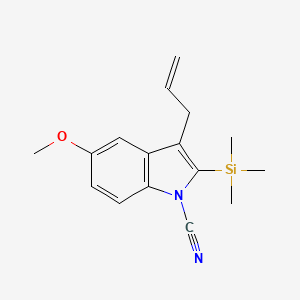
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structural features, including a methoxy group, a prop-2-en-1-yl side chain, a trimethylsilyl group, and a carbonitrile group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the indole core, followed by the introduction of the methoxy group, the prop-2-en-1-yl side chain, the trimethylsilyl group, and finally the carbonitrile group. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the carbonitrile group could yield an amine.
科学的研究の応用
Chemistry
In chemistry, 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural similarity to other bioactive indole derivatives suggests that it may have pharmacological properties worth exploring.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it a versatile compound for various industrial applications.
作用機序
The mechanism of action of 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile would depend on its specific biological target. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methoxy-3-(prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile include other indole derivatives with different substituents, such as:
- 5-Methoxy-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 3-(Prop-2-en-1-yl)-2-(trimethylsilyl)-1H-indole-1-carbonitrile
- 5-Methoxy-3-(prop-2-en-1-yl)-1H-indole-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy group, prop-2-en-1-yl side chain, trimethylsilyl group, and carbonitrile group makes it distinct from other indole derivatives and potentially useful for various applications.
特性
CAS番号 |
474743-86-7 |
|---|---|
分子式 |
C16H20N2OSi |
分子量 |
284.43 g/mol |
IUPAC名 |
5-methoxy-3-prop-2-enyl-2-trimethylsilylindole-1-carbonitrile |
InChI |
InChI=1S/C16H20N2OSi/c1-6-7-13-14-10-12(19-2)8-9-15(14)18(11-17)16(13)20(3,4)5/h6,8-10H,1,7H2,2-5H3 |
InChIキー |
SRKZZYFKGSLGLB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=C2CC=C)[Si](C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
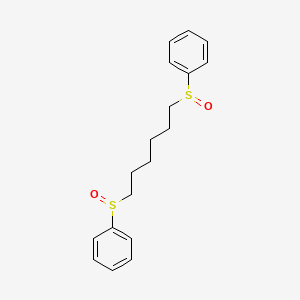
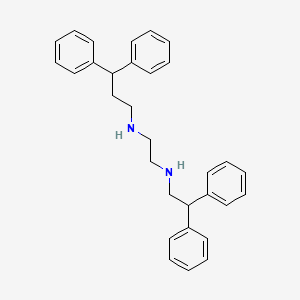

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
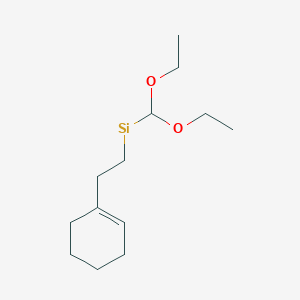
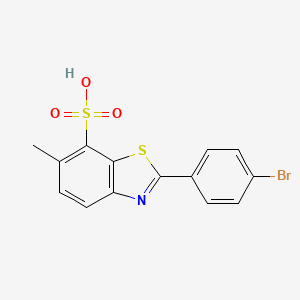
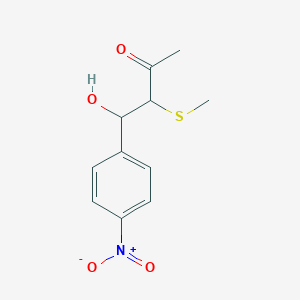
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
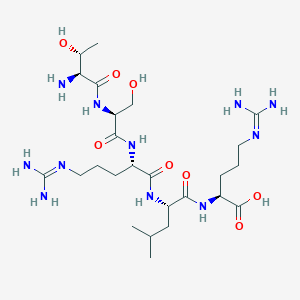
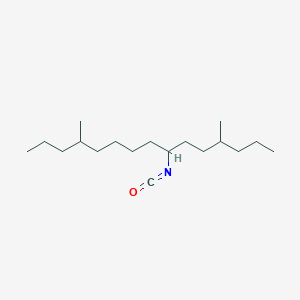
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
